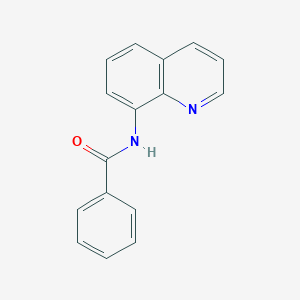

N-(quinolin-8-yl)benzamide

概要

説明

N-(quinolin-8-yl)benzamide is a chemical compound that features a quinoline ring attached to a benzamide moiety. Quinoline is a nitrogen-containing heterocyclic compound, which is a common motif in many natural products, functional materials, and pharmaceuticals. The compound is known for its role as a bidentate directing group in various chemical reactions, particularly in the field of C–H bond activation and functionalization .

準備方法

Synthetic Routes and Reaction Conditions: N-(quinolin-8-yl)benzamide can be synthesized through various methods. One common approach involves the reaction of 8-aminoquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of efficient catalysts and optimized reaction conditions can enhance the scalability and yield of the production process .

化学反応の分析

Types of Reactions: N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Peracetic acid, TsOH, and PhI in HFIP solvent at room temperature.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl bromides with ruthenium (II) catalysts under C–H bond activation conditions.

Major Products Formed:

Sulfonylated Products: Formed through oxidation reactions.

Alkylated Products: Formed through substitution reactions with alkyl bromides.

科学的研究の応用

C–H Bond Activation and Functionalization

N-(quinolin-8-yl)benzamide serves as a classical bidentate directing group in C–H bond activation processes. This compound has been pivotal in facilitating various C–H functionalization reactions, which are crucial for synthesizing complex organic molecules.

Key Reactions:

- Remote C–H Acetonation: A recent study demonstrated a microwave-accelerated cross-dehydrogenative coupling (CDC) of N-(quinolin-8-yl)amides with acetone under metal-free conditions. This method yielded 5-acetonated derivatives efficiently, showcasing the compound's versatility in organic synthesis .

- Cobalt(II)-Catalyzed Functionalization: Research highlighted a Co-catalyzed method for C–H/N–H functionalization and [4+1] annulation involving this compound with cyclopropanols, indicating its utility in creating cyclic compounds .

Medicinal Chemistry Applications

The medicinal potential of this compound is notable, particularly in developing pharmaceuticals targeting neurodegenerative diseases.

Therapeutic Uses:

- Alzheimer's and Parkinson's Diseases: The compound has been explored for its ability to form derivatives that may act as potential treatments for Alzheimer's and Parkinson's diseases. For instance, a Ni-catalyzed reaction involving this compound produced cyclic products with promising biological activity .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various chemical transformations:

作用機序

The mechanism by which N-(quinolin-8-yl)benzamide exerts its effects primarily involves its role as a directing group in C–H bond activation. The quinoline ring coordinates with metal catalysts, facilitating the activation of specific C–H bonds within the molecule. This coordination enhances the reactivity and selectivity of the compound in various chemical transformations . The molecular targets and pathways involved include the activation of C–H bonds at specific positions on the quinoline ring, leading to the formation of new C–C or C–Z (Z = heteroatom) bonds .

類似化合物との比較

N-(quinolin-8-yl)benzamide can be compared with other similar compounds, such as:

N-(quinolin-8-yl)arylamides: These compounds feature similar quinoline and benzamide structures but with different substituents on the aryl ring.

8-Aminoquinoline Derivatives: These compounds share the quinoline core and are used as directing groups in various C–H activation reactions.

Quinoline-based Ligands: These ligands are used in coordination chemistry and catalysis, similar to this compound.

生物活性

N-(quinolin-8-yl)benzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article explores its biological activity based on various research findings, including case studies, data tables, and detailed evaluations of its mechanisms of action.

Chemical Structure and Properties

This compound (C16H12N2O) features a quinoline moiety linked to a benzamide group. This structural configuration is significant as it influences the compound's interactions within biological systems.

1. Inhibition of VEGFR-2

One of the most notable biological activities of this compound derivatives is their ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis associated with cancer. A study reported that a derivative, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide, exhibited potent inhibitory activity with IC50 values of 3.8 nM against VEGFR-2 kinase and 5.5 nM against human umbilical vein endothelial cells (HUVEC) . This suggests that compounds in this class may serve as potential agents for cancer therapy.

2. NF-kB Pathway Suppression

This compound has also been identified as capable of suppressing the NF-kB pathway, which is critical in regulating immune response and inflammation. In high-throughput screening, certain derivatives demonstrated potencies as low as 0.6 µM in inhibiting NF-kB activation . This finding indicates potential therapeutic applications in inflammatory diseases and cancer.

3. Antimicrobial and Antiviral Activities

Research has shown that compounds containing the quinoline nucleus exhibit a range of antimicrobial properties. For instance, derivatives have been tested against various pathogens, displaying inhibition zones comparable to standard antibiotics . Additionally, some derivatives have shown promise in antiviral activity, particularly against influenza viruses .

The mechanisms by which this compound exerts its biological effects include:

- VEGFR-2 Inhibition : The compound binds to the ATP-binding site of VEGFR-2, disrupting its kinase activity, which is essential for tumor angiogenesis .

- NF-kB Pathway Modulation : By interfering with the signaling cascade of NF-kB, these compounds can reduce inflammation and tumor progression .

Case Study 1: Anticancer Activity

In a study focusing on anticancer properties, several this compound derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The most potent derivatives showed IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating significant anticancer potential .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound derivatives in vivo. The results revealed a marked reduction in inflammatory markers in animal models treated with these compounds compared to controls .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound Name | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide | VEGFR-2 | 3.8 | Anticancer |

| N-(quinolin-8-yl)benzenesulfonamide | NF-kB | 0.6 | Anti-inflammatory |

| Various derivatives | Antimicrobial | Varies | Antimicrobial |

特性

IUPAC Name |

N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGICLPNGPGZANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356886 | |

| Record name | N-(quinolin-8-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33757-48-1 | |

| Record name | N-(quinolin-8-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。